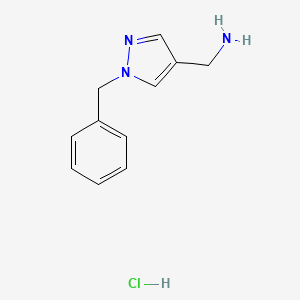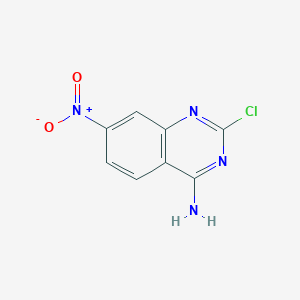
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin
Vue d'ensemble
Description
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin is a chemical compound with the molecular formula C32H22N12 . It is known for its unique structure and high stability .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin is typically achieved through chemical synthesis. The process involves the reaction of porphyrin with appropriate functional reagents, such as 1H-imidazole-4-aldehyde, under suitable conditions .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin consists of a porphyrin core substituted with four 1H-imidazole groups . The average mass of the molecule is 574.597 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin are not detailed in the search results, the compound’s unique structure allows it to be used in various applications, including photosensitized chemical reactions, catalytic reactions, and the preparation of photocatalytic materials .Physical And Chemical Properties Analysis
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin appears as a deep purple crystalline powder . It has a molecular weight of 586.57 g/mol . It is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane .Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment
5,10,15,20-Tetrakis(N-(2-(1H-imidazol-4-yl)ethyl)benzamide)porphyrin has shown potential in cancer photodynamic therapy. Its capacity to produce singlet oxygen molecules is significantly influenced by pH levels, showcasing a higher quantum yield in acidic environments commonly found in cancerous tissues. This pH-responsive behavior indicates its suitability as a sensitizer in photodynamic therapy, targeting cancer cells more effectively while minimizing impact on healthy tissues (Zhu et al., 2011).
Chemical Synthesis and Modification
The chemical synthesis of 5,10,15,20-Tetrakis(N-protected-imidazol-2-yl)porphyrins involves refluxing propionic acid with imidazole-2-carboxaldehydes and pyrrole. This method allows for subsequent deprotection, paving the way for a synthetic approach to substituted-imidazol-2-yl porphyrins. This versatile synthetic route lays the groundwork for further chemical modifications and applications in various fields (Milgrom et al., 1996).
Binding and Sensing Applications
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin derivatives exhibit distinct binding abilities towards various organic substrates, demonstrating their potential as molecular optical sensing devices. The ability to form stable complexes with selected bidentate N- and O-containing substrates, coupled with a clear and identifiable response in the UV–vis spectra, positions these metalloporphyrins as promising candidates for sensing and molecular recognition applications (Mamardashvili et al., 2014).
Orientations Futures
The unique structure and properties of 5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin make it a promising compound for various applications. Its potential uses as a fluorescent probe in biosensors, in photosensitized chemical reactions, catalytic reactions, and the preparation of photocatalytic materials suggest a wide range of future research directions .
Propriétés
IUPAC Name |
5,10,15,20-tetrakis(1H-imidazol-4-yl)-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTYFGIVLLFKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CNC=N6)C7=CNC=N7)C8=CNC=N8)C=C3)C9=CNC=N9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





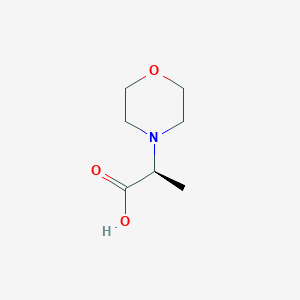
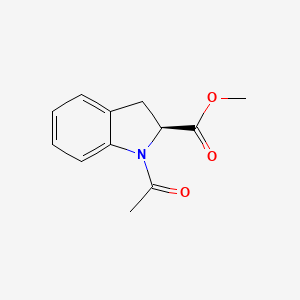
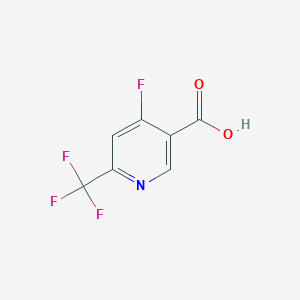
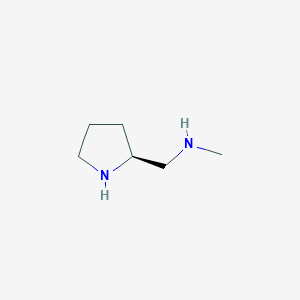


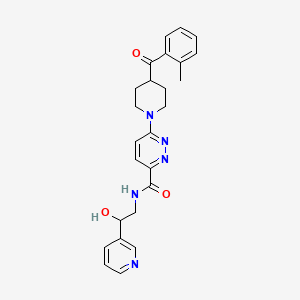
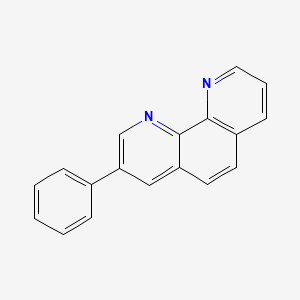
![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)
